(E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
CAS No.: 876169-22-1
Cat. No.: VC2702802
Molecular Formula: C17H23BO4
Molecular Weight: 302.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 876169-22-1 |
|---|---|
| Molecular Formula | C17H23BO4 |
| Molecular Weight | 302.2 g/mol |
| IUPAC Name | ethyl (E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate |
| Standard InChI | InChI=1S/C17H23BO4/c1-6-20-15(19)12-9-13-7-10-14(11-8-13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3/b12-9+ |
| Standard InChI Key | DQKSYIAYDHAHJQ-FMIVXFBMSA-N |
| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C/C(=O)OCC |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)OCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)OCC |
Introduction
Structural Characteristics and Physical Properties
Molecular Structure
(E)-Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate features a para-substituted phenyl ring bearing a pinacol boronate group, connected to an ethyl acrylate moiety with a trans (E) configuration at the double bond. This structural arrangement creates a molecule with multiple reactive sites and defined stereochemistry.
The compound possesses the following structural identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C17H23BO4 |
| Exact Mass | 302.168939 g/mol |
| InChI | InChI=1S/C17H23BO4/c1-6-20-15(19)12-9-13-7-10-14(11-8-13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3/b12-9+ |
| InChIKey | DQKSYIAYDHAHJQ-FMIVXFBMSA-N |
| SMILES | C1(C(OB(C2=CC=C(C=C2)\C=C\C(=O)OCC)O1)(C)C)(C)C |
The structure combines three key functional elements:
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (pinacol boronate)
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A phenyl ring as a rigid connecting unit
Physical and Chemical Properties
Based on its structure and related compounds, (E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate exhibits the following properties:
| Property | Characteristics |
|---|---|
| Physical State | Solid at room temperature |
| Stability | Stable under normal laboratory conditions |
| Reactivity | Contains reactive boronic ester and α,β-unsaturated carbonyl functional groups |
| Solubility | Typically soluble in common organic solvents (dichloromethane, THF, ethyl acetate) |
| UV-Visible Absorption | Likely exhibits absorption due to the conjugated system |
Synthetic Methodologies
Palladium-Catalyzed Borylation
The synthesis of (E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate can be approached through several strategies. One prominent method involves palladium-catalyzed borylation reactions:
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Starting from (E)-ethyl 3-(4-bromophenyl)acrylate
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Performing palladium-catalyzed borylation using bis(pinacolato)diboron
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Employing a catalyst system such as Pd(dppf)Cl₂ or Pd(PPh₃)₄
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Using a base such as potassium acetate in a suitable solvent
Alternative Synthetic Routes
Drawing from known chemistry of related compounds, alternative synthetic approaches may include:
Heck Coupling Approach
This strategy involves:
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Starting with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bromobenzene
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Performing a Heck coupling with ethyl acrylate
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Using palladium catalysts to ensure (E)-stereoselectivity
Grignard-Based Synthesis
Based on phenylboronic acid synthesis methodologies :
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Formation of a Grignard reagent from 4-bromobenzaldehyde
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Reaction with trimethyl borate to form a boronic intermediate
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Transesterification with pinacol
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Wittig or Horner-Wadsworth-Emmons reaction to install the acrylate moiety
Reaction Profiles and Chemical Transformations
Reactivity of the Boronic Ester Moiety
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group serves as a versatile handle for various transformations:
Cross-Coupling Reactions
The boronic ester functionality participates in Suzuki-Miyaura cross-coupling reactions:
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Reaction with aryl or vinyl halides
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Formation of new carbon-carbon bonds
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Facilitated by palladium catalysts and bases
Oxidation Reactions
The boronic ester can undergo oxidation to yield the corresponding phenol:
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Hydrogen peroxide in basic conditions
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Sodium perborate
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Other oxidizing agents with controlled conditions
Reactivity of the Acrylate Moiety
The α,β-unsaturated ester exhibits characteristic reactivity:
Michael Addition
The compound can serve as a Michael acceptor:
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Addition of nucleophiles at the β-carbon
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Formation of functionalized derivatives
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Potential for asymmetric transformations
Reduction Pathways
The acrylate double bond and/or ester group can be selectively reduced:
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Catalytic hydrogenation of the double bond
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Selective reduction of the ester to aldehyde or alcohol
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Complete reduction to yield saturated alcohols
Applications in Organic Synthesis
Building Block in Complex Molecule Synthesis
(E)-Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate serves as a valuable bifunctional building block:
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The boronic ester enables formation of carbon-carbon bonds through Suzuki-Miyaura coupling
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The α,β-unsaturated ester allows for conjugate additions and functional group transformations
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The defined (E)-stereochemistry provides stereochemical control in subsequent reactions
Synthesis of Extended π-Systems
The compound facilitates the construction of extended conjugated systems:
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Creation of stilbene derivatives through cross-coupling
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Development of phenylenevinylene-based structures
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Synthesis of compounds with potential optoelectronic applications
Applications in Materials Science
Polymer Chemistry
The dual functionality of (E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate makes it valuable in polymer chemistry:
Functional Monomers
The compound can serve as a monomer in:
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Radical polymerization through the acrylate double bond
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Step-growth polymerization via the boronic ester
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Preparation of polymers with pendant boronic ester groups
Responsive Materials
The unique combination of functionalities enables the development of materials with specialized properties:
| Material Type | Key Features | Potential Applications |
|---|---|---|
| Stimuli-Responsive Polymers | Dynamic boronic ester linkages | Sensors, controlled release systems |
| Cross-Linked Networks | Dual functional cross-linking points | High-performance coatings, adhesives |
| Functional Films | Well-defined molecular orientation | Optoelectronic devices |
Applications in Medicinal Chemistry
Pharmaceutical Intermediates
(E)-Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate can serve as a precursor in the synthesis of pharmaceutical compounds:
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The boronic ester provides a handle for diverse structural modifications
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The α,β-unsaturated system allows for the introduction of various functional groups
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The defined stereochemistry contributes to precise molecular architecture
Boron-Containing Therapeutics
The compound represents a potential starting point for developing boron-containing therapeutics:
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Boron neutron capture therapy (BNCT) agents
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Enzyme inhibitors utilizing boronic acid/ester interactions
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Targeted drug delivery systems
Analytical Characterization
Spectroscopic Properties
The compound's structural features give rise to characteristic spectroscopic signatures:
NMR Spectroscopy
¹H NMR analysis would reveal:
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Signals for the ethyl group (triplet and quartet)
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Vinyl protons with characteristic coupling constants reflecting (E)-configuration
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Aromatic protons with specific splitting patterns
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Singlet for the pinacol methyl groups
¹¹B NMR would show a characteristic signal for the tetracoordinate boron environment.
IR Spectroscopy
Key absorption bands would include:
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C=O stretching of the ester group (~1710-1720 cm⁻¹)
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C=C stretching of the alkene (~1620-1640 cm⁻¹)
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B-O stretching (~1300-1350 cm⁻¹)
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Aromatic C=C stretching (~1600 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would reveal:
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Molecular ion peak at m/z 302.17
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Characteristic fragmentation patterns from the ester group
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Potential loss of the pinacol group as a common fragmentation pattern
Structure-Property Relationships
Electronic Properties
The electronic structure of (E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate influences its reactivity and potential applications:
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Extended conjugation through the phenyl ring and alkene
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Electron-withdrawing nature of the ester group
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Lewis acidic character of the boron center
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Push-pull electronic system affecting photophysical properties
Comparison with Related Compounds
| Compound | Structural Difference | Effect on Properties |
|---|---|---|
| (E)-Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate | Reference compound | Baseline for comparison |
| (E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate | Lacks phenyl spacer | Reduced conjugation, different electronic properties |
| (E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate | Additional fluoro substituent | Modified electronic properties, different reactivity pattern |
Future Research Directions
Advanced Synthetic Applications
Future research may explore:
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Development of asymmetric transformations utilizing the compound's functional groups
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Application in photoredox catalysis
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Incorporation into multicomponent reaction systems
Materials Science Innovations
Emerging applications may include:
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Development of self-healing materials based on dynamic boronic ester chemistry
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Creation of sensors for sugars and other diols
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Integration into organic electronic devices
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